

# Gas chromatography-mass spectrometry (GC-MS) analysis of Methyl 2-propylhex-2-enoate

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## Compound of Interest

Compound Name: Methyl 2-propylhex-2-enoate

Cat. No.: B15421339

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An in-depth guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of **Methyl 2-propylhex-2-enoate** is presented for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for the identification and quantification of this volatile organic compound.

## Application Notes

### Introduction

**Methyl 2-propylhex-2-enoate** (C<sub>10</sub>H<sub>18</sub>O<sub>2</sub>) is an unsaturated ester that may be present as a volatile or semi-volatile compound in various matrices, including environmental samples, food and fragrance products, and pharmaceutical formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideally suited for the separation, identification, and quantification of such compounds. This method offers high sensitivity and selectivity, enabling the confident identification of analytes based on their mass spectra and chromatographic retention times.

### Principle of GC-MS Analysis

The GC-MS analysis of **Methyl 2-propylhex-2-enoate** involves the following key steps:

- **Sample Preparation:** The analyte is first extracted from the sample matrix and prepared in a suitable volatile solvent. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or headspace sampling for highly volatile samples.<sup>[1][2]</sup>

- **Gas Chromatographic Separation:** The prepared sample is injected into the gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and affinity for the stationary phase within the GC column. A non-polar or mid-polar column is typically suitable for the separation of esters.
- **Mass Spectrometric Detection and Identification:** As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which causes the molecules to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio ( $m/z$ ), serves as a "molecular fingerprint" for identification.
- **Quantification:** The abundance of the analyte is determined by integrating the peak area of a characteristic ion in the mass spectrum. For accurate quantification, a calibration curve is typically prepared using standards of known concentration.

#### Data Presentation

Quantitative analysis of **Methyl 2-propylhex-2-enoate** yields data that can be summarized for clear interpretation and comparison. The following table provides an example of expected quantitative results.

Parameter	Value
Compound Name	Methyl 2-propylhex-2-enoate
Molecular Formula	$C_{10}H_{18}O_2$
Molecular Weight	170.25 g/mol
Retention Time (RT)	8.52 min (example)
Key Mass Fragments ( $m/z$ )	170 ( $M^+$ ), 139, 111, 87, 55

## Experimental Protocols

This section provides a detailed methodology for the GC-MS analysis of **Methyl 2-propylhex-2-enoate**.

### 1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for extracting **Methyl 2-propylhex-2-enoate** from a liquid matrix.

- Reagents and Materials:
  - Sample containing **Methyl 2-propylhex-2-enoate**
  - Dichloromethane (DCM), GC grade
  - Anhydrous sodium sulfate
  - Separatory funnel (250 mL)
  - Glass vials with PTFE-lined caps
- Procedure:
  - To 50 mL of the liquid sample in a separatory funnel, add 25 mL of dichloromethane.
  - Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
  - Allow the layers to separate completely.
  - Drain the lower organic layer (DCM) into a clean flask.
  - Repeat the extraction of the aqueous layer with a fresh 25 mL portion of DCM.
  - Combine the organic extracts and dry over anhydrous sodium sulfate.
  - Filter the dried extract and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
  - Transfer the final extract to a GC vial for analysis.

## 2. GC-MS Instrumentation and Conditions

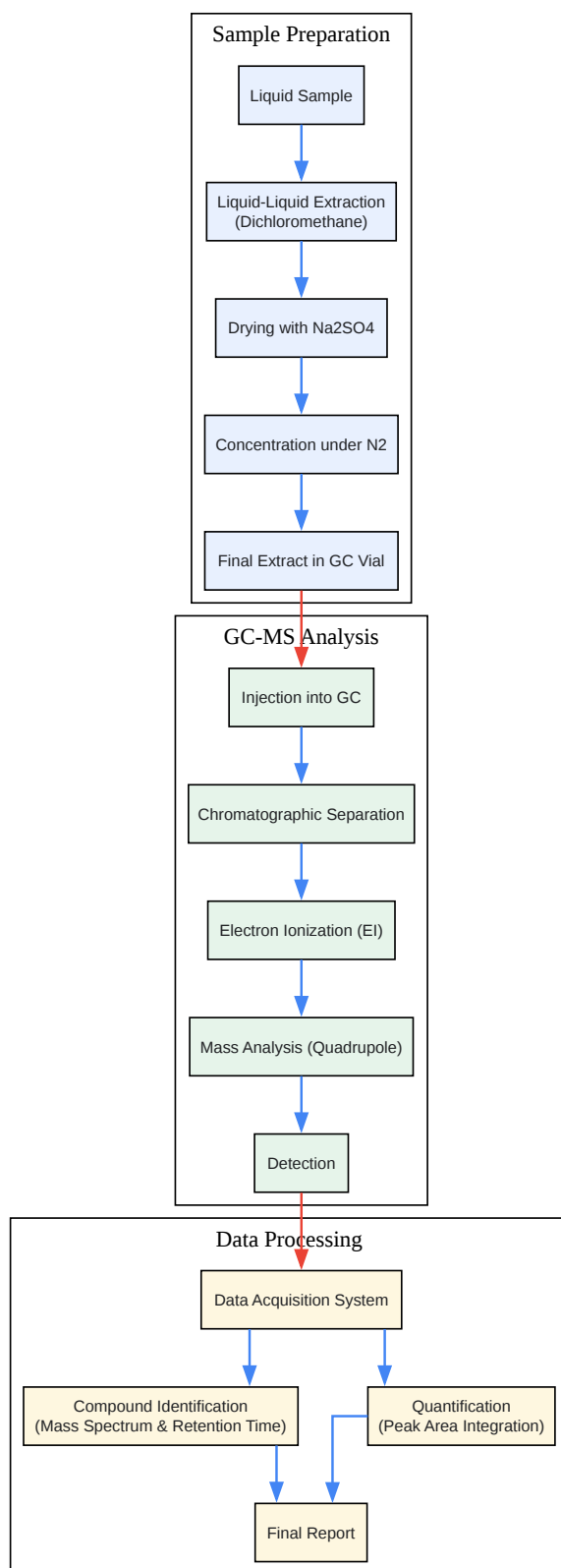
- Gas Chromatograph:
  - Column: DB-5ms (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness) or equivalent non-polar column.

- Injector Temperature: 250°C
- Injection Mode: Splitless (1 µL injection volume)
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
  - Initial temperature: 50°C, hold for 2 minutes.
  - Ramp: 10°C/min to 280°C.
  - Final hold: 5 minutes at 280°C.
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230°C
  - Quadrupole Temperature: 150°C
  - Scan Range: m/z 40-400
  - Solvent Delay: 3 minutes

## Visualizations

### Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis protocol.

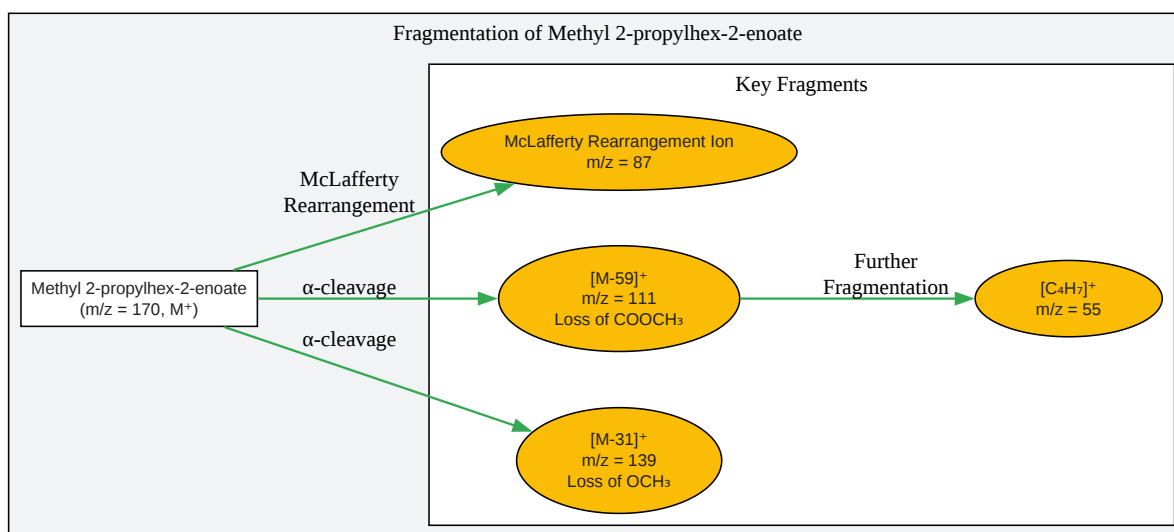


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Caption: Experimental workflow for GC-MS analysis.

## Fragmentation Pathway

The mass spectrum of an ester is characterized by specific fragmentation patterns. For **Methyl 2-propylhex-2-enoate**, the following diagram illustrates the expected fragmentation upon electron ionization. The molecular ion ( $M^+$ ) is expected at  $m/z$  170. Common fragmentations for esters include McLafferty rearrangement and alpha-cleavage.[3][4][5]



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Caption: Predicted fragmentation of **Methyl 2-propylhex-2-enoate**.

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